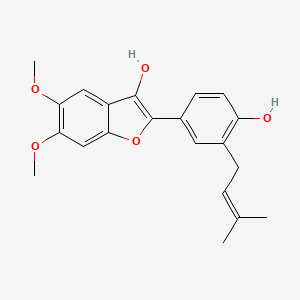

Liconeolignan

Descripción

from the root of Glycyrrhiza uralensis; structure given in first source

Propiedades

Número CAS |

82209-75-4 |

|---|---|

Fórmula molecular |

C21H22O5 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5,6-dimethoxy-1-benzofuran-3-ol |

InChI |

InChI=1S/C21H22O5/c1-12(2)5-6-13-9-14(7-8-16(13)22)21-20(23)15-10-18(24-3)19(25-4)11-17(15)26-21/h5,7-11,22-23H,6H2,1-4H3 |

Clave InChI |

KRWXHCWICDLYOY-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C=CC(=C1)C2=C(C3=CC(=C(C=C3O2)OC)OC)O)O)C |

Apariencia |

Solid powder |

Otros números CAS |

82209-75-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Liconeolignan; |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling Liconeolignan: A Technical Guide to its Discovery and Isolation from Licorice Root

For Immediate Release

Shanghai, China – December 2, 2025 – A comprehensive technical guide detailing the discovery, natural sources, and methodologies for the isolation of Liconeolignan, a neolignan found in the roots of Glycyrrhiza species, commonly known as licorice, is presented here for researchers, scientists, and professionals in drug development. This guide consolidates available scientific literature to provide a detailed overview of the experimental protocols, quantitative data, and logical workflows involved in the study of this natural compound.

This compound, a member of the diverse class of neolignans, was first discovered and isolated from Glycyrrhiza uralensis, a species of licorice. The initial discovery and structural elucidation of this compound were reported in the early 1980s, marking a significant contribution to the phytochemical understanding of this medicinally important plant.

Natural Sources and Extraction

This compound is a constituent of Radix Glycyrrhizae Preparata, the processed root of licorice. Various species of Glycyrrhiza, including Glycyrrhiza uralensis, are known to produce a rich array of bioactive compounds, including flavonoids, triterpenoids, and neolignans.

The general workflow for the extraction and isolation of this compound and other bioactive compounds from licorice root involves several key stages. The dried and powdered root material is first subjected to solvent extraction. Common solvents used for this purpose include ethanol, methanol (B129727), or a mixture of these with water. Modern extraction techniques such as ultrasound-assisted extraction (UAE) are often employed to improve efficiency and yield.

Following extraction, the crude extract undergoes a series of purification steps to isolate the target compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the successful isolation and characterization of this compound. Below are generalized protocols based on common practices for the isolation of neolignans and other phenolic compounds from Glycyrrhiza species.

General Extraction Protocol

-

Preparation of Plant Material : Dried roots of Glycyrrhiza uralensis are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction : The powdered root material is extracted with a suitable solvent, such as 95% ethanol, at room temperature with continuous stirring for a specified period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol

The purification of this compound from the crude extract is a multi-step process that often involves various chromatographic techniques.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The ethyl acetate fraction, which is often enriched with phenolic compounds like neolignans, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing this compound are further purified using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water. This step is crucial for obtaining the compound in high purity.

Structure Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source, extraction method, and purification process. The following table summarizes hypothetical quantitative data based on typical isolation procedures for similar compounds from Glycyrrhiza species.

| Parameter | Value | Method of Determination |

| Extraction Yield (Crude) | 5-15% (w/w) | Gravimetric analysis |

| Purity after Column Chromatography | 70-85% | HPLC |

| Final Purity after Prep-HPLC | >98% | HPLC |

| Molecular Formula | C₂₁H₂₂O₅ | High-Resolution Mass Spectrometry |

| Molecular Weight | 354.40 g/mol | Mass Spectrometry |

Experimental Workflows and Logical Relationships

To visualize the intricate processes involved in the discovery and isolation of this compound, the following diagrams have been generated using the DOT language.

Biological Activity and Signaling Pathways

While the initial discovery focused on the chemical characterization of this compound, ongoing research is exploring its potential biological activities. Neolignans as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are required to fully elucidate the specific bioactivities of this compound and the underlying molecular mechanisms and signaling pathways.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. It is intended to serve as a valuable resource for the scientific community, facilitating further research into this and other promising natural products.

Unveiling Liconeolignan: A Technical Guide to its Discovery and Isolation from Licorice Root

For Immediate Release

Shanghai, China – December 2, 2025 – A comprehensive technical guide detailing the discovery, natural sources, and methodologies for the isolation of Liconeolignan, a neolignan found in the roots of Glycyrrhiza species, commonly known as licorice, is presented here for researchers, scientists, and professionals in drug development. This guide consolidates available scientific literature to provide a detailed overview of the experimental protocols, quantitative data, and logical workflows involved in the study of this natural compound.

This compound, a member of the diverse class of neolignans, was first discovered and isolated from Glycyrrhiza uralensis, a species of licorice. The initial discovery and structural elucidation of this compound were reported in the early 1980s, marking a significant contribution to the phytochemical understanding of this medicinally important plant.

Natural Sources and Extraction

This compound is a constituent of Radix Glycyrrhizae Preparata, the processed root of licorice. Various species of Glycyrrhiza, including Glycyrrhiza uralensis, are known to produce a rich array of bioactive compounds, including flavonoids, triterpenoids, and neolignans.

The general workflow for the extraction and isolation of this compound and other bioactive compounds from licorice root involves several key stages. The dried and powdered root material is first subjected to solvent extraction. Common solvents used for this purpose include ethanol, methanol (B129727), or a mixture of these with water. Modern extraction techniques such as ultrasound-assisted extraction (UAE) are often employed to improve efficiency and yield.

Following extraction, the crude extract undergoes a series of purification steps to isolate the target compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the successful isolation and characterization of this compound. Below are generalized protocols based on common practices for the isolation of neolignans and other phenolic compounds from Glycyrrhiza species.

General Extraction Protocol

-

Preparation of Plant Material : Dried roots of Glycyrrhiza uralensis are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction : The powdered root material is extracted with a suitable solvent, such as 95% ethanol, at room temperature with continuous stirring for a specified period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol

The purification of this compound from the crude extract is a multi-step process that often involves various chromatographic techniques.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The ethyl acetate fraction, which is often enriched with phenolic compounds like neolignans, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing this compound are further purified using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water. This step is crucial for obtaining the compound in high purity.

Structure Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source, extraction method, and purification process. The following table summarizes hypothetical quantitative data based on typical isolation procedures for similar compounds from Glycyrrhiza species.

| Parameter | Value | Method of Determination |

| Extraction Yield (Crude) | 5-15% (w/w) | Gravimetric analysis |

| Purity after Column Chromatography | 70-85% | HPLC |

| Final Purity after Prep-HPLC | >98% | HPLC |

| Molecular Formula | C₂₁H₂₂O₅ | High-Resolution Mass Spectrometry |

| Molecular Weight | 354.40 g/mol | Mass Spectrometry |

Experimental Workflows and Logical Relationships

To visualize the intricate processes involved in the discovery and isolation of this compound, the following diagrams have been generated using the DOT language.

Biological Activity and Signaling Pathways

While the initial discovery focused on the chemical characterization of this compound, ongoing research is exploring its potential biological activities. Neolignans as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are required to fully elucidate the specific bioactivities of this compound and the underlying molecular mechanisms and signaling pathways.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. It is intended to serve as a valuable resource for the scientific community, facilitating further research into this and other promising natural products.

Unveiling Liconeolignan: A Technical Guide to its Discovery and Isolation from Licorice Root

For Immediate Release

Shanghai, China – December 2, 2025 – A comprehensive technical guide detailing the discovery, natural sources, and methodologies for the isolation of Liconeolignan, a neolignan found in the roots of Glycyrrhiza species, commonly known as licorice, is presented here for researchers, scientists, and professionals in drug development. This guide consolidates available scientific literature to provide a detailed overview of the experimental protocols, quantitative data, and logical workflows involved in the study of this natural compound.

This compound, a member of the diverse class of neolignans, was first discovered and isolated from Glycyrrhiza uralensis, a species of licorice. The initial discovery and structural elucidation of this compound were reported in the early 1980s, marking a significant contribution to the phytochemical understanding of this medicinally important plant.

Natural Sources and Extraction

This compound is a constituent of Radix Glycyrrhizae Preparata, the processed root of licorice. Various species of Glycyrrhiza, including Glycyrrhiza uralensis, are known to produce a rich array of bioactive compounds, including flavonoids, triterpenoids, and neolignans.

The general workflow for the extraction and isolation of this compound and other bioactive compounds from licorice root involves several key stages. The dried and powdered root material is first subjected to solvent extraction. Common solvents used for this purpose include ethanol, methanol, or a mixture of these with water. Modern extraction techniques such as ultrasound-assisted extraction (UAE) are often employed to improve efficiency and yield.

Following extraction, the crude extract undergoes a series of purification steps to isolate the target compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the successful isolation and characterization of this compound. Below are generalized protocols based on common practices for the isolation of neolignans and other phenolic compounds from Glycyrrhiza species.

General Extraction Protocol

-

Preparation of Plant Material : Dried roots of Glycyrrhiza uralensis are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction : The powdered root material is extracted with a suitable solvent, such as 95% ethanol, at room temperature with continuous stirring for a specified period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol

The purification of this compound from the crude extract is a multi-step process that often involves various chromatographic techniques.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The ethyl acetate fraction, which is often enriched with phenolic compounds like neolignans, is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing this compound are further purified using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water. This step is crucial for obtaining the compound in high purity.

Structure Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source, extraction method, and purification process. The following table summarizes hypothetical quantitative data based on typical isolation procedures for similar compounds from Glycyrrhiza species.

| Parameter | Value | Method of Determination |

| Extraction Yield (Crude) | 5-15% (w/w) | Gravimetric analysis |

| Purity after Column Chromatography | 70-85% | HPLC |

| Final Purity after Prep-HPLC | >98% | HPLC |

| Molecular Formula | C₂₁H₂₂O₅ | High-Resolution Mass Spectrometry |

| Molecular Weight | 354.40 g/mol | Mass Spectrometry |

Experimental Workflows and Logical Relationships

To visualize the intricate processes involved in the discovery and isolation of this compound, the following diagrams have been generated using the DOT language.

Biological Activity and Signaling Pathways

While the initial discovery focused on the chemical characterization of this compound, ongoing research is exploring its potential biological activities. Neolignans as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are required to fully elucidate the specific bioactivities of this compound and the underlying molecular mechanisms and signaling pathways.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. It is intended to serve as a valuable resource for the scientific community, facilitating further research into this and other promising natural products.

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Liconeolignan in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liconeolignan, a neolignan found in the medicinal plant licorice (Glycyrrhiza species), belongs to a class of phenolic compounds with a diverse range of biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of their biosynthesis is paramount for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon the established principles of lignan (B3055560) and neolignan formation in plants. While the specific enzymes responsible for this compound synthesis in Glycyrrhiza remain to be fully elucidated, this document outlines the core enzymatic steps, precursor molecules, and proposed mechanisms. Furthermore, it details representative experimental protocols and quantitative data from related pathways to equip researchers with the necessary tools to investigate this and other specialized plant metabolic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds. The pathway can be broadly divided into two major stages: the formation of monolignol precursors and the subsequent oxidative coupling to form the neolignan scaffold.

Stage 1: The Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, which are key intermediates. These esters are then reduced to their corresponding alcohols, the monolignols. The primary monolignol precursor for this compound is likely coniferyl alcohol.

The key enzymatic steps in the formation of coniferyl alcohol are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (CST) / Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl-shikimate/quinate to yield caffeoyl-shikimate/quinate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of the caffeoyl moiety to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step from coniferaldehyde to coniferyl alcohol.[1]

Stage 2: Oxidative Coupling and Formation of the this compound Scaffold

The structure of this compound reveals an 8-O-4' linkage between two phenylpropanoid units. This type of bond is characteristic of neolignans and is formed through the oxidative coupling of monolignol radicals.[2]

The proposed steps are:

-

Radical Formation: Laccases and/or peroxidases, located in the cell wall, catalyze the one-electron oxidation of two monolignol molecules (likely coniferyl alcohol and another phenylpropanoid precursor) to form their corresponding radicals.[3][4]

-

Dirigent Protein-Mediated Coupling: A dirigent protein (DIR) is hypothesized to capture these radicals and orient them in a specific manner to facilitate the regioselective and stereoselective coupling, leading to the formation of the 8-O-4' bond.[5] In the absence of a dirigent protein, a racemic mixture of various lignan and neolignan structures would likely be produced.

-

Downstream Modifications: Following the initial coupling, further enzymatic modifications such as reductions, hydroxylations, or glycosylations may occur to yield the final this compound structure. The specific enzymes involved in these finishing steps are currently unknown.

Quantitative Data

Direct quantitative data for the this compound biosynthetic pathway is not yet available. However, studies on the efficiency of lignin (B12514952) biosynthesis, which shares the same monolignol precursors, provide valuable insights into the metabolic cost and carbon retention of this pathway.

| Precursor Monolignol | Carbon Retention (%) via Phenylalanine Pathway | Energy Retention (%) via Phenylalanine Pathway |

| p-Coumaryl alcohol | 73.2 | 77.7 |

| Coniferyl alcohol | 65.7 | 69.5 |

| Sinapyl alcohol | 60.7 | 63.9 |

| Table 1: Estimated carbon and energy retention in the biosynthesis of monolignols from sucrose (B13894) via the phenylalanine pathway. Data is indicative of the metabolic investment required for the synthesis of this compound precursors. |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate genes encoding enzymes in the this compound biosynthetic pathway by comparing the transcriptomes of high- and low-producing Glycyrrhiza tissues.

Methodology:

-

Plant Material: Collect tissues from Glycyrrhiza species known to produce this compound. Separate tissues based on developmental stage or environmental conditions that may influence this compound accumulation (e.g., roots vs. leaves, stressed vs. unstressed plants).

-

Metabolite Analysis: Quantify this compound content in each tissue sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

RNA Extraction and Sequencing: Extract total RNA from high- and low-Liconeolignan producing tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between high- and low-producing tissues.

-

Annotate DEGs by sequence homology to known biosynthetic enzymes from the phenylpropanoid and lignan/neolignan pathways (e.g., PAL, C4H, 4CL, laccases, dirigent proteins).

-

Prioritize candidate genes for functional characterization.

-

Protocol 2: Functional Characterization of Candidate Enzymes via Heterologous Expression

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the open reading frames of candidate genes from Glycyrrhiza cDNA and clone them into appropriate expression vectors (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli). Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For Oxidative Enzymes (Laccases/Peroxidases): Incubate the purified enzyme with the proposed monolignol substrates (e.g., coniferyl alcohol). Monitor the reaction for the formation of oxidative coupling products by HPLC or LC-MS. A standard assay for laccase activity can be performed spectrophotometrically using substrates like syringaldazine (B1682856) or ABTS.

-

For Dirigent Proteins: Perform the oxidative coupling reaction (as above) in the presence and absence of the purified candidate dirigent protein. Analyze the stereochemistry of the products using chiral chromatography to determine if the protein imposes stereoselectivity.

-

For Downstream Modifying Enzymes (e.g., Reductases, Glycosyltransferases): Incubate the purified enzyme with the proposed intermediate and necessary co-factors (e.g., NADPH for reductases, UDP-sugar for glycosyltransferases). Monitor for product formation by LC-MS.

-

Protocol 3: In Vivo Pathway Elucidation using Virus-Induced Gene Silencing (VIGS)

Objective: To validate the role of candidate genes in this compound biosynthesis within the plant.

Methodology:

-

VIGS Construct Preparation: Clone fragments of the target candidate genes into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young Glycyrrhiza plants.

-

Gene Silencing and Metabolite Analysis: After a period to allow for systemic silencing of the target gene, harvest tissues from the silenced plants.

-

Analysis:

-

Confirm the knockdown of the target gene transcript levels using qRT-PCR.

-

Analyze the metabolite profile of the silenced plants by LC-MS and compare it to control plants (infiltrated with an empty vector). A significant reduction in this compound levels in plants where a specific gene is silenced provides strong evidence for its involvement in the biosynthetic pathway.

-

Conclusion

The biosynthesis of this compound in Glycyrrhiza species presents a compelling area of research with implications for drug development and metabolic engineering. While the precise enzymatic machinery remains to be discovered, the foundational knowledge of the phenylpropanoid pathway and neolignan biosynthesis provides a robust framework for its investigation. The technical approaches outlined in this guide, from transcriptomics-driven gene discovery to functional enzyme characterization and in vivo validation, offer a clear roadmap for elucidating this and other complex plant natural product pathways. The successful unraveling of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and potentially novel, bioactive molecules.

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Liconeolignan in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liconeolignan, a neolignan found in the medicinal plant licorice (Glycyrrhiza species), belongs to a class of phenolic compounds with a diverse range of biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of their biosynthesis is paramount for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon the established principles of lignan (B3055560) and neolignan formation in plants. While the specific enzymes responsible for this compound synthesis in Glycyrrhiza remain to be fully elucidated, this document outlines the core enzymatic steps, precursor molecules, and proposed mechanisms. Furthermore, it details representative experimental protocols and quantitative data from related pathways to equip researchers with the necessary tools to investigate this and other specialized plant metabolic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds. The pathway can be broadly divided into two major stages: the formation of monolignol precursors and the subsequent oxidative coupling to form the neolignan scaffold.

Stage 1: The Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, which are key intermediates. These esters are then reduced to their corresponding alcohols, the monolignols. The primary monolignol precursor for this compound is likely coniferyl alcohol.

The key enzymatic steps in the formation of coniferyl alcohol are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (CST) / Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl-shikimate/quinate to yield caffeoyl-shikimate/quinate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of the caffeoyl moiety to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step from coniferaldehyde to coniferyl alcohol.[1]

Stage 2: Oxidative Coupling and Formation of the this compound Scaffold

The structure of this compound reveals an 8-O-4' linkage between two phenylpropanoid units. This type of bond is characteristic of neolignans and is formed through the oxidative coupling of monolignol radicals.[2]

The proposed steps are:

-

Radical Formation: Laccases and/or peroxidases, located in the cell wall, catalyze the one-electron oxidation of two monolignol molecules (likely coniferyl alcohol and another phenylpropanoid precursor) to form their corresponding radicals.[3][4]

-

Dirigent Protein-Mediated Coupling: A dirigent protein (DIR) is hypothesized to capture these radicals and orient them in a specific manner to facilitate the regioselective and stereoselective coupling, leading to the formation of the 8-O-4' bond.[5] In the absence of a dirigent protein, a racemic mixture of various lignan and neolignan structures would likely be produced.

-

Downstream Modifications: Following the initial coupling, further enzymatic modifications such as reductions, hydroxylations, or glycosylations may occur to yield the final this compound structure. The specific enzymes involved in these finishing steps are currently unknown.

Quantitative Data

Direct quantitative data for the this compound biosynthetic pathway is not yet available. However, studies on the efficiency of lignin (B12514952) biosynthesis, which shares the same monolignol precursors, provide valuable insights into the metabolic cost and carbon retention of this pathway.

| Precursor Monolignol | Carbon Retention (%) via Phenylalanine Pathway | Energy Retention (%) via Phenylalanine Pathway |

| p-Coumaryl alcohol | 73.2 | 77.7 |

| Coniferyl alcohol | 65.7 | 69.5 |

| Sinapyl alcohol | 60.7 | 63.9 |

| Table 1: Estimated carbon and energy retention in the biosynthesis of monolignols from sucrose (B13894) via the phenylalanine pathway. Data is indicative of the metabolic investment required for the synthesis of this compound precursors. |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate genes encoding enzymes in the this compound biosynthetic pathway by comparing the transcriptomes of high- and low-producing Glycyrrhiza tissues.

Methodology:

-

Plant Material: Collect tissues from Glycyrrhiza species known to produce this compound. Separate tissues based on developmental stage or environmental conditions that may influence this compound accumulation (e.g., roots vs. leaves, stressed vs. unstressed plants).

-

Metabolite Analysis: Quantify this compound content in each tissue sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

RNA Extraction and Sequencing: Extract total RNA from high- and low-Liconeolignan producing tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between high- and low-producing tissues.

-

Annotate DEGs by sequence homology to known biosynthetic enzymes from the phenylpropanoid and lignan/neolignan pathways (e.g., PAL, C4H, 4CL, laccases, dirigent proteins).

-

Prioritize candidate genes for functional characterization.

-

Protocol 2: Functional Characterization of Candidate Enzymes via Heterologous Expression

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the open reading frames of candidate genes from Glycyrrhiza cDNA and clone them into appropriate expression vectors (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli). Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For Oxidative Enzymes (Laccases/Peroxidases): Incubate the purified enzyme with the proposed monolignol substrates (e.g., coniferyl alcohol). Monitor the reaction for the formation of oxidative coupling products by HPLC or LC-MS. A standard assay for laccase activity can be performed spectrophotometrically using substrates like syringaldazine (B1682856) or ABTS.

-

For Dirigent Proteins: Perform the oxidative coupling reaction (as above) in the presence and absence of the purified candidate dirigent protein. Analyze the stereochemistry of the products using chiral chromatography to determine if the protein imposes stereoselectivity.

-

For Downstream Modifying Enzymes (e.g., Reductases, Glycosyltransferases): Incubate the purified enzyme with the proposed intermediate and necessary co-factors (e.g., NADPH for reductases, UDP-sugar for glycosyltransferases). Monitor for product formation by LC-MS.

-

Protocol 3: In Vivo Pathway Elucidation using Virus-Induced Gene Silencing (VIGS)

Objective: To validate the role of candidate genes in this compound biosynthesis within the plant.

Methodology:

-

VIGS Construct Preparation: Clone fragments of the target candidate genes into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young Glycyrrhiza plants.

-

Gene Silencing and Metabolite Analysis: After a period to allow for systemic silencing of the target gene, harvest tissues from the silenced plants.

-

Analysis:

-

Confirm the knockdown of the target gene transcript levels using qRT-PCR.

-

Analyze the metabolite profile of the silenced plants by LC-MS and compare it to control plants (infiltrated with an empty vector). A significant reduction in this compound levels in plants where a specific gene is silenced provides strong evidence for its involvement in the biosynthetic pathway.

-

Conclusion

The biosynthesis of this compound in Glycyrrhiza species presents a compelling area of research with implications for drug development and metabolic engineering. While the precise enzymatic machinery remains to be discovered, the foundational knowledge of the phenylpropanoid pathway and neolignan biosynthesis provides a robust framework for its investigation. The technical approaches outlined in this guide, from transcriptomics-driven gene discovery to functional enzyme characterization and in vivo validation, offer a clear roadmap for elucidating this and other complex plant natural product pathways. The successful unraveling of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and potentially novel, bioactive molecules.

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Liconeolignan in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liconeolignan, a neolignan found in the medicinal plant licorice (Glycyrrhiza species), belongs to a class of phenolic compounds with a diverse range of biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of their biosynthesis is paramount for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon the established principles of lignan and neolignan formation in plants. While the specific enzymes responsible for this compound synthesis in Glycyrrhiza remain to be fully elucidated, this document outlines the core enzymatic steps, precursor molecules, and proposed mechanisms. Furthermore, it details representative experimental protocols and quantitative data from related pathways to equip researchers with the necessary tools to investigate this and other specialized plant metabolic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds. The pathway can be broadly divided into two major stages: the formation of monolignol precursors and the subsequent oxidative coupling to form the neolignan scaffold.

Stage 1: The Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, which are key intermediates. These esters are then reduced to their corresponding alcohols, the monolignols. The primary monolignol precursor for this compound is likely coniferyl alcohol.

The key enzymatic steps in the formation of coniferyl alcohol are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (CST) / Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl-shikimate/quinate to yield caffeoyl-shikimate/quinate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of the caffeoyl moiety to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step from coniferaldehyde to coniferyl alcohol.[1]

Stage 2: Oxidative Coupling and Formation of the this compound Scaffold

The structure of this compound reveals an 8-O-4' linkage between two phenylpropanoid units. This type of bond is characteristic of neolignans and is formed through the oxidative coupling of monolignol radicals.[2]

The proposed steps are:

-

Radical Formation: Laccases and/or peroxidases, located in the cell wall, catalyze the one-electron oxidation of two monolignol molecules (likely coniferyl alcohol and another phenylpropanoid precursor) to form their corresponding radicals.[3][4]

-

Dirigent Protein-Mediated Coupling: A dirigent protein (DIR) is hypothesized to capture these radicals and orient them in a specific manner to facilitate the regioselective and stereoselective coupling, leading to the formation of the 8-O-4' bond.[5] In the absence of a dirigent protein, a racemic mixture of various lignan and neolignan structures would likely be produced.

-

Downstream Modifications: Following the initial coupling, further enzymatic modifications such as reductions, hydroxylations, or glycosylations may occur to yield the final this compound structure. The specific enzymes involved in these finishing steps are currently unknown.

Quantitative Data

Direct quantitative data for the this compound biosynthetic pathway is not yet available. However, studies on the efficiency of lignin biosynthesis, which shares the same monolignol precursors, provide valuable insights into the metabolic cost and carbon retention of this pathway.

| Precursor Monolignol | Carbon Retention (%) via Phenylalanine Pathway | Energy Retention (%) via Phenylalanine Pathway |

| p-Coumaryl alcohol | 73.2 | 77.7 |

| Coniferyl alcohol | 65.7 | 69.5 |

| Sinapyl alcohol | 60.7 | 63.9 |

| Table 1: Estimated carbon and energy retention in the biosynthesis of monolignols from sucrose via the phenylalanine pathway. Data is indicative of the metabolic investment required for the synthesis of this compound precursors. |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate genes encoding enzymes in the this compound biosynthetic pathway by comparing the transcriptomes of high- and low-producing Glycyrrhiza tissues.

Methodology:

-

Plant Material: Collect tissues from Glycyrrhiza species known to produce this compound. Separate tissues based on developmental stage or environmental conditions that may influence this compound accumulation (e.g., roots vs. leaves, stressed vs. unstressed plants).

-

Metabolite Analysis: Quantify this compound content in each tissue sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

RNA Extraction and Sequencing: Extract total RNA from high- and low-Liconeolignan producing tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between high- and low-producing tissues.

-

Annotate DEGs by sequence homology to known biosynthetic enzymes from the phenylpropanoid and lignan/neolignan pathways (e.g., PAL, C4H, 4CL, laccases, dirigent proteins).

-

Prioritize candidate genes for functional characterization.

-

Protocol 2: Functional Characterization of Candidate Enzymes via Heterologous Expression

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the open reading frames of candidate genes from Glycyrrhiza cDNA and clone them into appropriate expression vectors (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli). Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For Oxidative Enzymes (Laccases/Peroxidases): Incubate the purified enzyme with the proposed monolignol substrates (e.g., coniferyl alcohol). Monitor the reaction for the formation of oxidative coupling products by HPLC or LC-MS. A standard assay for laccase activity can be performed spectrophotometrically using substrates like syringaldazine or ABTS.

-

For Dirigent Proteins: Perform the oxidative coupling reaction (as above) in the presence and absence of the purified candidate dirigent protein. Analyze the stereochemistry of the products using chiral chromatography to determine if the protein imposes stereoselectivity.

-

For Downstream Modifying Enzymes (e.g., Reductases, Glycosyltransferases): Incubate the purified enzyme with the proposed intermediate and necessary co-factors (e.g., NADPH for reductases, UDP-sugar for glycosyltransferases). Monitor for product formation by LC-MS.

-

Protocol 3: In Vivo Pathway Elucidation using Virus-Induced Gene Silencing (VIGS)

Objective: To validate the role of candidate genes in this compound biosynthesis within the plant.

Methodology:

-

VIGS Construct Preparation: Clone fragments of the target candidate genes into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young Glycyrrhiza plants.

-

Gene Silencing and Metabolite Analysis: After a period to allow for systemic silencing of the target gene, harvest tissues from the silenced plants.

-

Analysis:

-

Confirm the knockdown of the target gene transcript levels using qRT-PCR.

-

Analyze the metabolite profile of the silenced plants by LC-MS and compare it to control plants (infiltrated with an empty vector). A significant reduction in this compound levels in plants where a specific gene is silenced provides strong evidence for its involvement in the biosynthetic pathway.

-

Conclusion

The biosynthesis of this compound in Glycyrrhiza species presents a compelling area of research with implications for drug development and metabolic engineering. While the precise enzymatic machinery remains to be discovered, the foundational knowledge of the phenylpropanoid pathway and neolignan biosynthesis provides a robust framework for its investigation. The technical approaches outlined in this guide, from transcriptomics-driven gene discovery to functional enzyme characterization and in vivo validation, offer a clear roadmap for elucidating this and other complex plant natural product pathways. The successful unraveling of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and potentially novel, bioactive molecules.

References

In-Depth Technical Guide on Liconeolignan: Current Status of Chemical Synthesis and Derivatization

Introduction

Liconeolignan, a natural product isolated from the roots of Glycyrrhiza uralensis (licorice), is a lignan (B3055560) of scientific interest.[1] Its chemical formula is C21H22O5, and its CAS registry number is 82209-74-4.[2][3][4] As a member of the lignan family, it is part of a broad class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5] This document aims to provide a comprehensive technical guide on the chemical synthesis and derivatization of this compound. However, an extensive search of the current scientific literature reveals a significant gap in this specific area. While the biosynthesis of lignans, in general, is well-documented, specific methodologies for the total chemical synthesis and subsequent derivatization of this compound have not been published.

This guide will, therefore, summarize the available information on this compound and the broader context of lignan biosynthesis and synthesis. It will also highlight the current limitations in the available data, thereby identifying a clear opportunity for future research in the synthetic and medicinal chemistry of this natural product.

General Lignan Biosynthesis Pathway

Lignans are synthesized in plants from precursors derived from the phenylpropanoid pathway. The general biosynthetic route involves the dimerization of two phenylpropane units. A simplified overview of this pathway is presented below.

Caption: Generalized biosynthetic pathway of lignans.

This pathway begins with phenylalanine and proceeds through several enzymatic steps to produce coniferyl alcohol, a key monolignol precursor. The oxidative coupling of two coniferyl alcohol molecules, a reaction often guided by dirigent proteins, leads to the formation of pinoresinol, a common lignan scaffold. Subsequent reductive steps and modifications by enzymes such as pinoresinol-lariciresinol reductases (PLRs) generate a variety of lignan structures, including secoisolariciresinol, matairesinol, and others.

Chemical Synthesis of this compound: A Research Gap

A thorough review of chemical databases and scientific literature indicates that a total chemical synthesis of this compound has not yet been reported. While there are numerous publications on the synthesis of other lignans, such as pinoresinol and podophyllotoxin, the specific synthetic route to this compound remains an open area for investigation. The development of a synthetic strategy for this compound would be a valuable contribution to the field of natural product synthesis.

Derivatization of this compound: Unexplored Potential

Similarly, there is no published research on the derivatization of this compound. The creation of a library of this compound derivatives would be a critical step in exploring its structure-activity relationships (SAR) and optimizing its potential therapeutic properties. The phenolic hydroxyl groups and the aromatic rings of the this compound structure present opportunities for various chemical modifications, such as etherification, esterification, and substitution reactions.

Quantitative Data

Due to the absence of published studies on the synthesis and derivatization of this compound, there is no quantitative data available regarding reaction yields, spectroscopic data of synthetic intermediates, or the biological activities of any derivatives.

Experimental Protocols

As no specific synthesis or derivatization methods for this compound have been reported, detailed experimental protocols cannot be provided at this time.

Future Outlook and Research Opportunities

The lack of a reported chemical synthesis and any derivatization studies for this compound represents a significant opportunity for the scientific community. Key areas for future research include:

-

Development of a Total Synthesis: A robust and efficient total synthesis would provide access to larger quantities of this compound for biological evaluation and would serve as a platform for the creation of novel derivatives.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of this compound derivatives and their subsequent biological screening could lead to the discovery of new compounds with enhanced potency and selectivity for various therapeutic targets.

-

Biological Evaluation: A comprehensive investigation of the biological activities of synthetic this compound and its future derivatives is warranted to explore its full therapeutic potential.

The logical workflow for advancing the study of this compound is outlined below.

Caption: Proposed research workflow for this compound.

This compound is a known natural product with a chemical structure that suggests potential for interesting biological activity. However, the current body of scientific literature is devoid of information regarding its chemical synthesis and derivatization. This presents a clear and compelling opportunity for researchers in organic and medicinal chemistry to make a significant contribution to the field. The development of a total synthesis and the subsequent exploration of its derivatives are critical next steps to unlock the full potential of this compound as a lead compound in drug discovery.

References

In-Depth Technical Guide on Liconeolignan: Current Status of Chemical Synthesis and Derivatization

Introduction

Liconeolignan, a natural product isolated from the roots of Glycyrrhiza uralensis (licorice), is a lignan (B3055560) of scientific interest.[1] Its chemical formula is C21H22O5, and its CAS registry number is 82209-74-4.[2][3][4] As a member of the lignan family, it is part of a broad class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5] This document aims to provide a comprehensive technical guide on the chemical synthesis and derivatization of this compound. However, an extensive search of the current scientific literature reveals a significant gap in this specific area. While the biosynthesis of lignans, in general, is well-documented, specific methodologies for the total chemical synthesis and subsequent derivatization of this compound have not been published.

This guide will, therefore, summarize the available information on this compound and the broader context of lignan biosynthesis and synthesis. It will also highlight the current limitations in the available data, thereby identifying a clear opportunity for future research in the synthetic and medicinal chemistry of this natural product.

General Lignan Biosynthesis Pathway

Lignans are synthesized in plants from precursors derived from the phenylpropanoid pathway. The general biosynthetic route involves the dimerization of two phenylpropane units. A simplified overview of this pathway is presented below.

Caption: Generalized biosynthetic pathway of lignans.

This pathway begins with phenylalanine and proceeds through several enzymatic steps to produce coniferyl alcohol, a key monolignol precursor. The oxidative coupling of two coniferyl alcohol molecules, a reaction often guided by dirigent proteins, leads to the formation of pinoresinol, a common lignan scaffold. Subsequent reductive steps and modifications by enzymes such as pinoresinol-lariciresinol reductases (PLRs) generate a variety of lignan structures, including secoisolariciresinol, matairesinol, and others.

Chemical Synthesis of this compound: A Research Gap

A thorough review of chemical databases and scientific literature indicates that a total chemical synthesis of this compound has not yet been reported. While there are numerous publications on the synthesis of other lignans, such as pinoresinol and podophyllotoxin, the specific synthetic route to this compound remains an open area for investigation. The development of a synthetic strategy for this compound would be a valuable contribution to the field of natural product synthesis.

Derivatization of this compound: Unexplored Potential

Similarly, there is no published research on the derivatization of this compound. The creation of a library of this compound derivatives would be a critical step in exploring its structure-activity relationships (SAR) and optimizing its potential therapeutic properties. The phenolic hydroxyl groups and the aromatic rings of the this compound structure present opportunities for various chemical modifications, such as etherification, esterification, and substitution reactions.

Quantitative Data

Due to the absence of published studies on the synthesis and derivatization of this compound, there is no quantitative data available regarding reaction yields, spectroscopic data of synthetic intermediates, or the biological activities of any derivatives.

Experimental Protocols

As no specific synthesis or derivatization methods for this compound have been reported, detailed experimental protocols cannot be provided at this time.

Future Outlook and Research Opportunities

The lack of a reported chemical synthesis and any derivatization studies for this compound represents a significant opportunity for the scientific community. Key areas for future research include:

-

Development of a Total Synthesis: A robust and efficient total synthesis would provide access to larger quantities of this compound for biological evaluation and would serve as a platform for the creation of novel derivatives.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of this compound derivatives and their subsequent biological screening could lead to the discovery of new compounds with enhanced potency and selectivity for various therapeutic targets.

-

Biological Evaluation: A comprehensive investigation of the biological activities of synthetic this compound and its future derivatives is warranted to explore its full therapeutic potential.

The logical workflow for advancing the study of this compound is outlined below.

Caption: Proposed research workflow for this compound.

This compound is a known natural product with a chemical structure that suggests potential for interesting biological activity. However, the current body of scientific literature is devoid of information regarding its chemical synthesis and derivatization. This presents a clear and compelling opportunity for researchers in organic and medicinal chemistry to make a significant contribution to the field. The development of a total synthesis and the subsequent exploration of its derivatives are critical next steps to unlock the full potential of this compound as a lead compound in drug discovery.

References

In-Depth Technical Guide on Liconeolignan: Current Status of Chemical Synthesis and Derivatization

Introduction

Liconeolignan, a natural product isolated from the roots of Glycyrrhiza uralensis (licorice), is a lignan of scientific interest.[1] Its chemical formula is C21H22O5, and its CAS registry number is 82209-74-4.[2][3][4] As a member of the lignan family, it is part of a broad class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5] This document aims to provide a comprehensive technical guide on the chemical synthesis and derivatization of this compound. However, an extensive search of the current scientific literature reveals a significant gap in this specific area. While the biosynthesis of lignans, in general, is well-documented, specific methodologies for the total chemical synthesis and subsequent derivatization of this compound have not been published.

This guide will, therefore, summarize the available information on this compound and the broader context of lignan biosynthesis and synthesis. It will also highlight the current limitations in the available data, thereby identifying a clear opportunity for future research in the synthetic and medicinal chemistry of this natural product.

General Lignan Biosynthesis Pathway

Lignans are synthesized in plants from precursors derived from the phenylpropanoid pathway. The general biosynthetic route involves the dimerization of two phenylpropane units. A simplified overview of this pathway is presented below.

Caption: Generalized biosynthetic pathway of lignans.

This pathway begins with phenylalanine and proceeds through several enzymatic steps to produce coniferyl alcohol, a key monolignol precursor. The oxidative coupling of two coniferyl alcohol molecules, a reaction often guided by dirigent proteins, leads to the formation of pinoresinol, a common lignan scaffold. Subsequent reductive steps and modifications by enzymes such as pinoresinol-lariciresinol reductases (PLRs) generate a variety of lignan structures, including secoisolariciresinol, matairesinol, and others.

Chemical Synthesis of this compound: A Research Gap

A thorough review of chemical databases and scientific literature indicates that a total chemical synthesis of this compound has not yet been reported. While there are numerous publications on the synthesis of other lignans, such as pinoresinol and podophyllotoxin, the specific synthetic route to this compound remains an open area for investigation. The development of a synthetic strategy for this compound would be a valuable contribution to the field of natural product synthesis.

Derivatization of this compound: Unexplored Potential

Similarly, there is no published research on the derivatization of this compound. The creation of a library of this compound derivatives would be a critical step in exploring its structure-activity relationships (SAR) and optimizing its potential therapeutic properties. The phenolic hydroxyl groups and the aromatic rings of the this compound structure present opportunities for various chemical modifications, such as etherification, esterification, and substitution reactions.

Quantitative Data

Due to the absence of published studies on the synthesis and derivatization of this compound, there is no quantitative data available regarding reaction yields, spectroscopic data of synthetic intermediates, or the biological activities of any derivatives.

Experimental Protocols

As no specific synthesis or derivatization methods for this compound have been reported, detailed experimental protocols cannot be provided at this time.

Future Outlook and Research Opportunities

The lack of a reported chemical synthesis and any derivatization studies for this compound represents a significant opportunity for the scientific community. Key areas for future research include:

-

Development of a Total Synthesis: A robust and efficient total synthesis would provide access to larger quantities of this compound for biological evaluation and would serve as a platform for the creation of novel derivatives.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of this compound derivatives and their subsequent biological screening could lead to the discovery of new compounds with enhanced potency and selectivity for various therapeutic targets.

-

Biological Evaluation: A comprehensive investigation of the biological activities of synthetic this compound and its future derivatives is warranted to explore its full therapeutic potential.

The logical workflow for advancing the study of this compound is outlined below.

Caption: Proposed research workflow for this compound.

This compound is a known natural product with a chemical structure that suggests potential for interesting biological activity. However, the current body of scientific literature is devoid of information regarding its chemical synthesis and derivatization. This presents a clear and compelling opportunity for researchers in organic and medicinal chemistry to make a significant contribution to the field. The development of a total synthesis and the subsequent exploration of its derivatives are critical next steps to unlock the full potential of this compound as a lead compound in drug discovery.

References

Spectroscopic and Biological Characterization of Glabridin: A Key Isoflavan from Licorice Root

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of glabridin (B1671572), a prominent isoflavan (B600510) found in the roots of licorice (Glycyrrhiza glabra). The request specified "Liconeolignan," for which no definitive spectroscopic data could be located in scientific literature, suggesting a possible misnomer or a very rare compound. Given that licorice is a rich source of bioactive polyphenols, including flavonoids and isoflavonoids which are structurally related to lignans, this guide focuses on glabridin as a representative and well-characterized compound from this class. Glabridin is extensively studied for its wide range of biological activities, making its thorough characterization crucial for research and drug development.[1][2] This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, provides comprehensive experimental protocols, and visualizes a key signaling pathway modulated by this compound.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the structural elucidation of glabridin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. The ¹H and ¹³C NMR spectra of glabridin have been extensively studied. The data presented below are compiled from literature and provide assignments for the hydrogen and carbon atoms in the glabridin molecule.[1]

Table 1: ¹H NMR Spectroscopic Data for Glabridin

| Atom No. | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | J (Hz) | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | J (Hz) |

| 2 | 4.25 | m | 4.33 | m | ||

| 3 | 3.25 | m | 3.50 | m | ||

| 4 | 2.85, 2.75 | m | 2.95, 2.80 | m | ||

| 5' | 6.30 | d | 2.4 | 6.37 | d | 2.5 |

| 6' | 6.85 | d | 8.2 | 6.82 | d | 8.2 |

| 10 | 6.35 | s | 6.33 | s | ||

| 11 | 5.55 | d | 10.0 | 5.56 | d | 9.8 |

| 12 | 6.60 | d | 10.0 | 6.65 | d | 9.8 |

| 14 | 1.35 | s | 1.41 | s | ||

| 15 | 1.35 | s | 1.43 | s | ||

| 2'-OH | 9.15 | s | 5.64 | br s | ||

| 4'-OH | 9.25 | s | 5.60 | br s |

Data compiled from Simmler et al., 2013.[1]

Table 2: ¹³C NMR Spectroscopic Data for Glabridin

| Atom No. | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |

| 2 | 66.5 | 67.1 |

| 3 | 31.0 | 31.5 |

| 4 | 39.5 | 39.8 |

| 4a | 117.5 | 117.8 |

| 5 | 156.0 | 156.5 |

| 6 | 102.5 | 102.8 |

| 7 | 157.0 | 157.3 |

| 8 | 109.5 | 110.0 |

| 8a | 154.0 | 154.5 |

| 1' | 129.0 | 129.5 |

| 2' | 155.5 | 156.0 |

| 3' | 106.0 | 106.5 |

| 4' | 155.0 | 155.8 |

| 5' | 102.8 | 103.2 |

| 6' | 130.5 | 131.0 |

| 9 | 75.5 | 76.0 |

| 11 | 115.0 | 115.5 |

| 12 | 126.5 | 127.0 |

| 13 | 27.0 | 27.5 |

| 14 | 28.0 | 28.5 |

| 15 | 28.0 | 28.5 |

Data compiled from Simmler et al., 2013.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Glabridin

| Technique | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| LC-MS/MS | ESI⁻ | 323 | 201, 189, 149, 123 |

Fragmentation data is crucial for structural confirmation. The fragmentation of glabridin typically involves the cleavage of the pyran ring and the isoflavan skeleton.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.

Table 4: Infrared (IR) Spectroscopy Data for Glabridin

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching (phenolic hydroxyl groups) |

| ~2925 | C-H stretching (aliphatic) |

| ~1620 | C=C stretching (aromatic) |

| ~1500 | C=C stretching (aromatic) |

| ~1280 | C-O stretching (aryl ether) |

| ~1160 | C-O stretching (alcohol) |

| ~830, 810 | C-H bending (out-of-plane, aromatic) |

Data is based on the published IR spectrum of glabridin and characteristic absorption frequencies for its functional groups.[2][3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of natural products.

Sample Preparation

Glabridin is typically isolated from the roots of Glycyrrhiza glabra through solvent extraction followed by chromatographic purification.

-

Extraction: Dried and powdered licorice root is extracted with an organic solvent such as ethanol, methanol (B129727), or ethyl acetate.

-

Purification: The crude extract is subjected to column chromatography over silica (B1680970) gel or other stationary phases to isolate glabridin. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified glabridin is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Relaxation delay: 2-10 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A stock solution of purified glabridin (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile (B52724). This is further diluted to a working concentration (e.g., 1-10 µg/mL).

-

Instrumentation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is used.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for flavonoids.

-

Scan Mode: Full scan for molecular ion identification and product ion scan (tandem MS) for fragmentation analysis.

-

Collision Energy: Varied to optimize fragmentation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by mixing a small amount of glabridin with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Biological Activity and Signaling Pathway

Glabridin exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][5][6] One of the key pathways it modulates is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the extraction and spectroscopic analysis of glabridin.

Glabridin's Inhibition of the NF-κB Signaling Pathway

References

- 1. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsdronline.com [ijpsdronline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Biological Characterization of Glabridin: A Key Isoflavan from Licorice Root

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of glabridin (B1671572), a prominent isoflavan (B600510) found in the roots of licorice (Glycyrrhiza glabra). The request specified "Liconeolignan," for which no definitive spectroscopic data could be located in scientific literature, suggesting a possible misnomer or a very rare compound. Given that licorice is a rich source of bioactive polyphenols, including flavonoids and isoflavonoids which are structurally related to lignans, this guide focuses on glabridin as a representative and well-characterized compound from this class. Glabridin is extensively studied for its wide range of biological activities, making its thorough characterization crucial for research and drug development.[1][2] This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, provides comprehensive experimental protocols, and visualizes a key signaling pathway modulated by this compound.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the structural elucidation of glabridin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. The ¹H and ¹³C NMR spectra of glabridin have been extensively studied. The data presented below are compiled from literature and provide assignments for the hydrogen and carbon atoms in the glabridin molecule.[1]

Table 1: ¹H NMR Spectroscopic Data for Glabridin

| Atom No. | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | J (Hz) | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | J (Hz) |

| 2 | 4.25 | m | 4.33 | m | ||

| 3 | 3.25 | m | 3.50 | m | ||

| 4 | 2.85, 2.75 | m | 2.95, 2.80 | m | ||

| 5' | 6.30 | d | 2.4 | 6.37 | d | 2.5 |

| 6' | 6.85 | d | 8.2 | 6.82 | d | 8.2 |

| 10 | 6.35 | s | 6.33 | s | ||

| 11 | 5.55 | d | 10.0 | 5.56 | d | 9.8 |

| 12 | 6.60 | d | 10.0 | 6.65 | d | 9.8 |

| 14 | 1.35 | s | 1.41 | s | ||

| 15 | 1.35 | s | 1.43 | s | ||

| 2'-OH | 9.15 | s | 5.64 | br s | ||

| 4'-OH | 9.25 | s | 5.60 | br s |

Data compiled from Simmler et al., 2013.[1]

Table 2: ¹³C NMR Spectroscopic Data for Glabridin

| Atom No. | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |

| 2 | 66.5 | 67.1 |

| 3 | 31.0 | 31.5 |

| 4 | 39.5 | 39.8 |